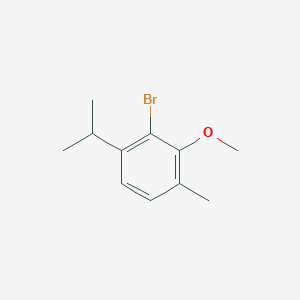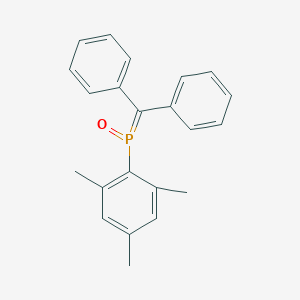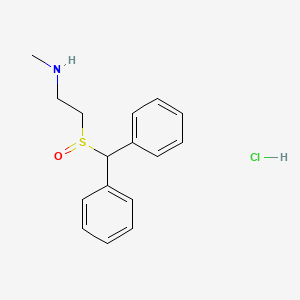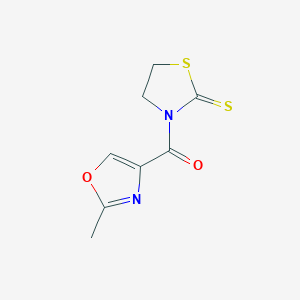
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a complex organic compound that features both oxazole and thiazolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring followed by the introduction of the thiazolidine moiety. Specific reagents, catalysts, and conditions would be required for each step, such as the use of strong acids or bases, heating, and purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone may undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfone.
Reduction: Reduction of oxazole ring.
Substitution: Electrophilic or nucleophilic substitution on the oxazole or thiazolidine rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce various functional groups onto the heterocyclic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties. Its unique structure could interact with biological targets in novel ways.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of both oxazole and thiazolidine rings might confer unique pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mécanisme D'action
The mechanism of action of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-1,3-oxazol-4-yl)methanone: Lacks the thiazolidine ring.
(2-Sulfanylidene-1,3-thiazolidin-3-yl)methanone: Lacks the oxazole ring.
(2-Methyl-1,3-oxazol-4-yl)(2-thioxo-1,3-thiazolidin-3-yl)methanone: Similar structure but with a different sulfur oxidation state.
Uniqueness
The uniqueness of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone lies in the combination of both oxazole and thiazolidine rings, which might confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
90071-65-1 |
|---|---|
Formule moléculaire |
C8H8N2O2S2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
(2-methyl-1,3-oxazol-4-yl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-9-6(4-12-5)7(11)10-2-3-14-8(10)13/h4H,2-3H2,1H3 |
Clé InChI |
ZLLDFAZCHHIWPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CO1)C(=O)N2CCSC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
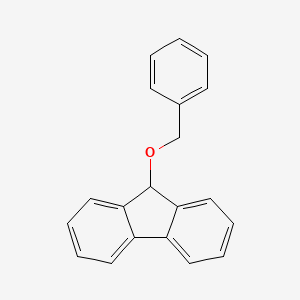
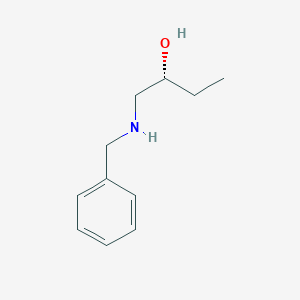
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
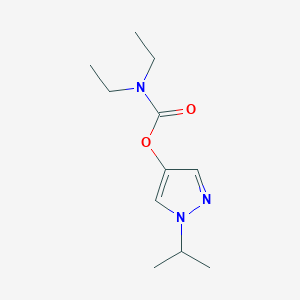

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

